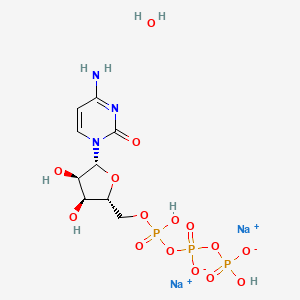

Cytidine 5'-triphosphate disodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cytidine 5’-triphosphate disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA . It is a nucleotide derivative and is involved in phospholipid anabolism in vivo . It can cross the blood-cerebrospinal fluid barrier . It is the intermediate product and energy source of cephalin synthesis and nucleic acid metabolism .

Synthesis Analysis

Cytidine 5’-triphosphate disodium salt is used in the synthesis of RNA by RNA polymerases . It is also used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis .Molecular Structure Analysis

The molecular structure of Cytidine 5’-triphosphate disodium salt involves a pyrimidine ring and is present in RNA . It is a high-energy molecule and pyrimidine nucleoside triphosphate .Chemical Reactions Analysis

Cytidine 5’-triphosphate (CTP) is a substrate in the biosynthesis of RNA . It also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins .Physical And Chemical Properties Analysis

Cytidine 5’-triphosphate disodium salt is a high-energy molecule and pyrimidine nucleoside triphosphate . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .Applications De Recherche Scientifique

Conversion of Adenosine Monophosphate (AMP) to Adenosine Diphosphate (ADP) Cytidine 5’-triphosphate disodium salt hydrate is used in luminometry analysis for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) .

Preparation of Ribonucleotide 5’-triphosphate Precursors Stocks

This compound is used in the preparation of ribonucleotide 5’-triphosphate precursors stocks for large-scale RNA synthesis .

In Vitro Transcription

Cytidine 5’-triphosphate disodium salt hydrate is used to perform in vitro transcription .

Oligonucleotide Synthesis

This compound is used in the oligonucleotide synthesis for silver nanoclusters interaction studies .

Anion Source for Fluorescence Emission

Cytidine 5’-triphosphate disodium salt hydrate is used as an anion source for fluorescence emission and titration curve-analysis of hypocrellin A-zinc (II) complex .

Pyrimidine Biosynthesis

Cytidine 5’-triphosphate (CTP) prevents the action of aspartate carbamoyltransferase. This enzyme participates in pyrimidine biosynthesis .

Glycerophospholipid Biosynthesis and Protein Glycosylation

Like adenosine triphosphate (ATP), CTP serves as a molecule of high energy. It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

P2X 4 Purinergic Receptor Agonist

Cytidine 5’-triphosphate disodium salt hydrate acts as a P2X 4 purinergic receptor agonist .

Mécanisme D'action

CTP acts as a coenzyme in metabolic reactions like the synthesis of glycerophospholipids, where it is used for activation and transfer of diacylglycerol and lipid head groups, and glycosylation of proteins . It also acts as an inhibitor of the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis .

Safety and Hazards

Orientations Futures

Cytidine 5’-triphosphate (CTP) may be useful in the development of new antiviral drugs . The research groups of biochemists Steven C. Almo at the Albert Einstein College of Medicine (Bronx, NY) and Craig Cameron at Penn State (University Park, PA) discovered that an enzyme expressed in humans catalyzes the dehydration of CTP to produce another triphosphate abbreviated as ddhCTP . The dehydrated species resembles current antivirals that disrupt RNA genome replication in some viruses . In in vitro experiments, the researchers found that ddhCTP inhibits RNA polymerases in viruses such as Zika, West Nile, dengue, and hepatitis C . In addition to the possibility of developing new antivirals by using this technique, experts predict that this research could open new pathways to drugs based on natural small molecules .

Propriétés

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMSOWKYYIROGP-LLWADOMFSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3Na2O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine 5'-triphosphate disodium salt hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)

![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)